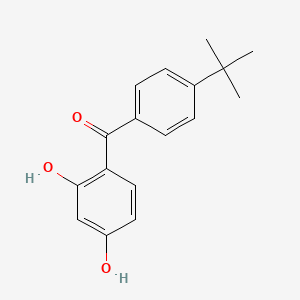

(4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone

Overview

Description

(4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone, also known as 4-tert-Butyl-2,4-dihydroxybenzophenone (BP-1), is a widely used ultraviolet (UV) filter in personal care products, such as sunscreen, cosmetics, and lotions. BP-1 is known for its ability to absorb UV radiation and prevent skin damage caused by prolonged exposure to the sun. However, recent studies have raised concerns about the potential negative effects of BP-1 on human health and the environment.

Mechanism of Action

BP-1 is known for its ability to absorb UV radiation and prevent skin damage caused by prolonged exposure to the sun. BP-1 works by absorbing UV radiation in the range of 280-340 nm and dissipating the energy as heat. However, recent studies have suggested that BP-1 may also have endocrine-disrupting properties, as it has been shown to bind to estrogen receptors and interfere with the normal functioning of the endocrine system.

Biochemical and Physiological Effects

BP-1 has been shown to have various biochemical and physiological effects, including:

1. Endocrine disruption: BP-1 has been shown to bind to estrogen receptors and interfere with the normal functioning of the endocrine system, leading to potential reproductive and developmental effects.

2. Oxidative stress: BP-1 has been shown to induce oxidative stress in cells, which can lead to cellular damage and dysfunction.

3. DNA damage: BP-1 has been shown to induce DNA damage in cells, which can lead to mutations and potentially cancerous growths.

4. Neurotoxicity: BP-1 has been shown to have neurotoxic effects, leading to potential neurological disorders.

Advantages and Limitations for Lab Experiments

BP-1 has several advantages and limitations for lab experiments, including:

Advantages:

1. BP-1 is a widely used UV filter, making it easy to obtain and use in experiments.

2. BP-1 has been extensively studied, providing a wealth of information about its properties and potential effects.

3. BP-1 has a well-defined mechanism of action, making it easy to study its effects on different biological systems.

Limitations:

1. BP-1 can be difficult to dissolve in aqueous solutions, limiting its use in certain types of experiments.

2. BP-1 has been shown to have endocrine-disrupting properties, making it difficult to interpret the results of experiments that involve hormonal systems.

3. BP-1 has been shown to have potential negative effects on human health and the environment, limiting its use in certain types of experiments.

Future Directions

There are several future directions for BP-1 research, including:

1. Investigating the potential long-term effects of BP-1 exposure on human health and the environment.

2. Developing alternative UV filters that are safer and more environmentally friendly than BP-1.

3. Investigating the potential effects of BP-1 on different biological systems, such as the immune system and the microbiome.

4. Developing analytical methods for the detection and quantification of BP-1 in different environmental matrices.

5. Investigating the potential effects of BP-1 on different species and ecosystems, such as aquatic organisms and coral reefs.

Conclusion

In conclusion, BP-1 is a widely used UV filter that has raised concerns about its potential negative effects on human health and the environment. BP-1 has been the subject of several scientific studies to investigate its properties and potential effects, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for BP-1 research, including investigating its long-term effects on human health and the environment, developing alternative UV filters, and investigating its effects on different biological systems and species.

Scientific Research Applications

BP-1 is widely used in personal care products, and its presence has been detected in various environmental matrices, such as surface water, sediment, and soil. Therefore, BP-1 has been the subject of several scientific studies to investigate its potential negative effects on human health and the environment. Some of the research applications of BP-1 include:

1. Toxicology studies to determine the effects of BP-1 on human health, such as its potential to cause endocrine disruption and reproductive toxicity.

2. Environmental studies to assess the presence and fate of BP-1 in different environmental matrices and its potential to cause ecological harm.

3. Analytical studies to develop methods for the detection and quantification of BP-1 in various samples.

properties

IUPAC Name |

(4-tert-butylphenyl)-(2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-17(2,3)12-6-4-11(5-7-12)16(20)14-9-8-13(18)10-15(14)19/h4-10,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEFXKUGUXUOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346368 | |

| Record name | (4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21332-56-9 | |

| Record name | (4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

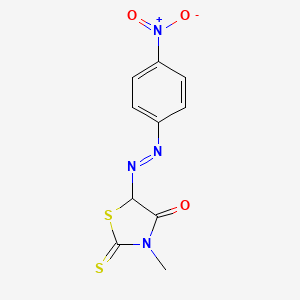

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzo[c]phenanthrene](/img/structure/B1618815.png)